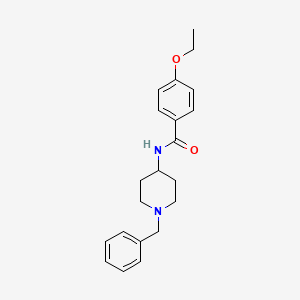

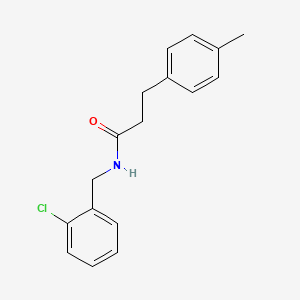

N-(1-benzyl-4-piperidinyl)-4-ethoxybenzamide

Overview

Description

Synthesis Analysis

The synthesis of N-(1-benzyl-4-piperidinyl)-4-ethoxybenzamide and related compounds involves multiple steps, including the formation of benzamide derivatives, modifications of the amide bond, and alterations in the alkyl chain linking the benzamide moiety to the piperazine ring. These steps are crucial for achieving high affinity and selectivity towards targeted receptors. The synthesis process often targets the optimization of binding profiles to various receptors, as seen in the development of potent and selective ligands for dopamine D(4) receptors (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of N-(1-benzyl-4-piperidinyl)-4-ethoxybenzamide plays a critical role in its interaction with biological targets. Structural modifications, such as changes in the amide bond or the introduction of specific substituents, can significantly impact the compound's affinity and selectivity for receptors. Detailed conformational studies on dopamine antagonistic benzamide drugs highlight the importance of the molecular structure in determining pharmacological activity (van de Waterbeemd & Testa, 1983).

Chemical Reactions and Properties

N-(1-benzyl-4-piperidinyl)-4-ethoxybenzamide's chemical reactions often involve interactions with receptors that are overexpressed in specific cell types, such as breast cancer cells. These interactions are based on preferential binding to targets like sigma receptors, which are implicated in various physiological and pathological processes. Studies on the chemical and pharmacological properties of similar benzamide derivatives offer insights into their potential applications in imaging and therapy (John et al., 1999).

Physical Properties Analysis

The physical properties of N-(1-benzyl-4-piperidinyl)-4-ethoxybenzamide, such as solubility, melting point, and stability, are essential for its application in scientific research and potential therapeutic uses. These properties influence the compound's behavior in biological systems and its suitability for various formulations.

Chemical Properties Analysis

The chemical properties, including reactivity, binding affinity, and selectivity, define the compound's interaction with biological targets and its overall pharmacological profile. Studies on the chemical properties of benzamide derivatives highlight the significance of structural features in enhancing activity and selectivity for specific receptors, which is crucial for the development of targeted therapies (Sakaguchi et al., 1992).

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Detection

N-(1-benzyl-4-piperidinyl)-4-ethoxybenzamide and its derivatives have been explored for their potential in sigma receptor scintigraphy, specifically targeting primary breast tumors. The tumor accumulation of these benzamides is attributed to their preferential binding to sigma receptors, which are overexpressed on breast cancer cells. Preliminary studies demonstrate that these compounds can accumulate in breast tumors in vivo, suggesting their utility in noninvasively assessing tumor proliferation and aiding in the visualization of primary breast tumors through scintigraphy techniques (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Diagnostic Imaging of Breast Cancer

Further investigation into radioiodinated benzamides, specifically N-[2-(1'-piperidinyl)ethyl]-3-iodo[125I]-4-methoxybenzamide (P[125I]MBA), has shown promising results for imaging breast cancer. These studies involve the chemical synthesis, pharmacological characterization, and preclinical evaluation of P[125I]MBA, highlighting its potential as a sigma receptor-binding radioligand for breast cancer imaging. The in vitro and in vivo pharmacokinetics of P[125I]MBA indicate its efficacy in comparing with Tc-99m sestamibi in rat mammary tumor models, showing a higher uptake in tumors and lower nontarget organ uptake. This suggests the potential of P[125I]MBA and similar compounds for use as breast cancer imaging agents, aiding in the diagnosis and management of the disease (John, Bowen, Fisher, Lim, Geyer, Vilner, & Wahl, 1999).

Prokinetic Agents for Gastrointestinal Motility

N-(1-benzyl-4-piperidinyl)-4-ethoxybenzamide derivatives have been synthesized and evaluated for their effects on gastrointestinal motility, specifically as selective serotonin 4 receptor agonists. These compounds have demonstrated the ability to accelerate gastric emptying and increase the frequency of defecation, suggesting their potential as novel prokinetic agents with reduced side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity. This research opens avenues for the development of new therapeutic options for gastrointestinal motility disorders, offering potential benefits in treating conditions such as gastroparesis and constipation (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-4-ethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-2-25-20-10-8-18(9-11-20)21(24)22-19-12-14-23(15-13-19)16-17-6-4-3-5-7-17/h3-11,19H,2,12-16H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKNIGZAGBNNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzylpiperidin-4-yl)-4-ethoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4630908.png)

![ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)

![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)

![6-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4630939.png)

![3-chloro-N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4630953.png)

![N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)

![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)

![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)